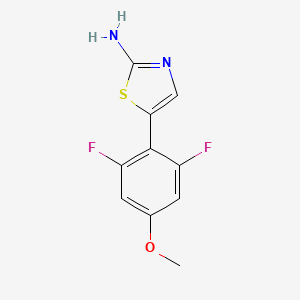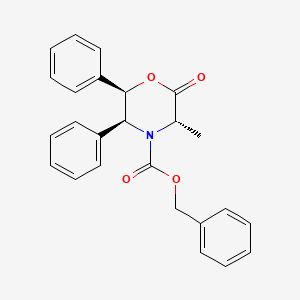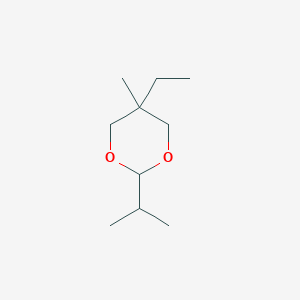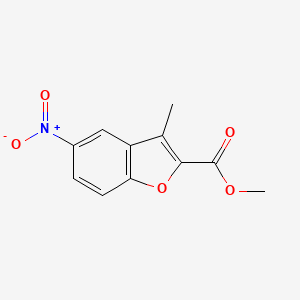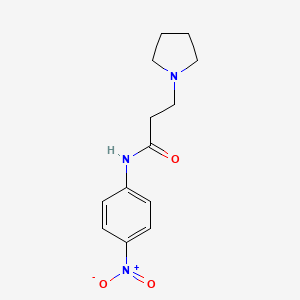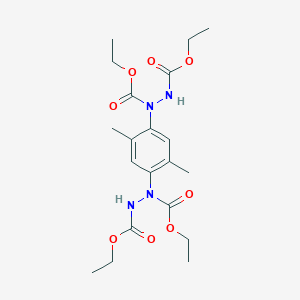
Tetraethyl 1,1'-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C20H30N4O8 This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and dihydrazine-dicarboxylate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with hydrazine hydrate to form the dihydrazide intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
科学的研究の応用
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Tetraethyl 1,1’-(1,1’-biphenyl-4,4’-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- 2,3,5,6-tetramethylbenzene-1,4-diethylamine
Uniqueness
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of dihydrazine-dicarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
6304-69-4 |
|---|---|
分子式 |
C20H30N4O8 |
分子量 |
454.5 g/mol |
IUPAC名 |
ethyl N-(ethoxycarbonylamino)-N-[4-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-7-29-17(25)21-23(19(27)31-9-3)15-11-14(6)16(12-13(15)5)24(20(28)32-10-4)22-18(26)30-8-2/h11-12H,7-10H2,1-6H3,(H,21,25)(H,22,26) |
InChIキー |
XNDAPSZFNLSPRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(C1=CC(=C(C=C1C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
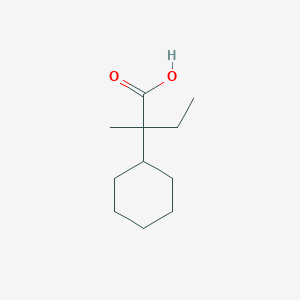
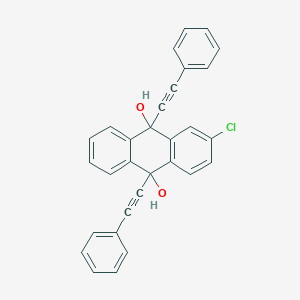
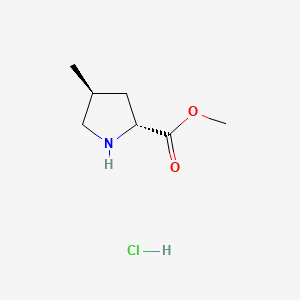
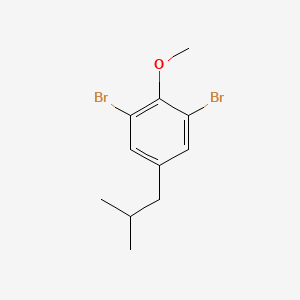
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
